molecular formula C27H22N2O B2892588 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone CAS No. 2034276-32-7

2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

Cat. No. B2892588
CAS RN: 2034276-32-7
M. Wt: 390.486
InChI Key: OENCPTBOMUWSAG-UHFFFAOYSA-N
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Description

The compound “2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone” is a complex organic molecule that contains diphenyl, pyridinyl, and indolinyl groups. These groups are common in many organic compounds and have various properties and uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. It would likely have regions of aromaticity (due to the diphenyl and pyridinyl groups), as well as potential sites for hydrogen bonding (due to the indolinyl group) .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the pyridinyl group might undergo electrophilic substitution reactions, while the indolinyl group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would be determined by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Antiviral Applications

Indole derivatives have been reported to exhibit potent antiviral activities. For instance, certain alkylated indole carboxylate derivatives have shown inhibitory activity against influenza A, with one compound demonstrating an IC50 value of 7.53 μmol/L . This suggests that our compound could potentially be synthesized into derivatives that might serve as antiviral agents against RNA and DNA viruses.

Anti-HIV Activity

The fight against HIV has seen the synthesis of various heterocycle-containing oxindoles, which have been evaluated for their anti-HIV activity. Some derivatives have exhibited potent inhibitory activities against the virus . This indicates that “2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone” could be a precursor for anti-HIV drugs upon further research and development.

Anticancer Potential

Indole derivatives have been found to possess anticancer properties. In particular, some novel oxoindolin-2-one derivatives have shown strong cytotoxicity against various human cancer cell lines, suggesting that they could be promising candidates for anticancer drug development . This opens up possibilities for the compound to be used in the synthesis of new anticancer agents.

Anti-Inflammatory and Analgesic Activities

Compounds with an indole nucleus have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some have shown comparable activities to known drugs like indomethacin and celecoxib . This implies that derivatives of our compound could be explored for their potential use in treating inflammatory conditions and pain.

Antioxidant Properties

Indole derivatives have also been associated with antioxidant activities. Some synthesized compounds have demonstrated good scavenging potential, which is crucial in combating oxidative stress-related diseases . Therefore, “2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone” might be used to develop antioxidants.

Applications in Materials Science

While the direct applications of this compound in materials science are not explicitly mentioned in the available literature, the biological activities of indole derivatives suggest potential utility in the development of biomaterials. These materials could be used in various medical applications, such as drug delivery systems or as part of biosensors, leveraging the biological affinity of indole compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve exploring its potential uses (for example, in medicine or materials science), investigating its properties in more detail, or developing more efficient methods for its synthesis .

properties

IUPAC Name

2,2-diphenyl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O/c30-27(26(21-7-3-1-4-8-21)22-9-5-2-6-10-22)29-18-15-24-19-23(11-12-25(24)29)20-13-16-28-17-14-20/h1-14,16-17,19,26H,15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENCPTBOMUWSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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